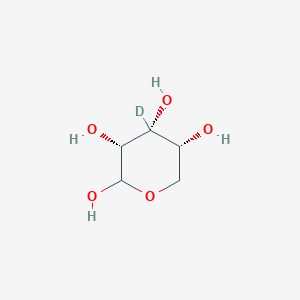

(3R,4R,5R)-4-Deuteriooxane-2,3,4,5-tetrol

Descripción

Propiedades

IUPAC Name |

(3R,4R,5R)-4-deuteriooxane-2,3,4,5-tetrol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10O5/c6-2-1-10-5(9)4(8)3(2)7/h2-9H,1H2/t2-,3-,4-,5?/m1/s1/i3D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SRBFZHDQGSBBOR-YOLHSRPWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(C(C(O1)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H][C@]1([C@@H](COC([C@@H]1O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

151.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Stereochemical and Conformational Analysis of Oxane Tetrol Systems

Fundamental Principles of Pyranose Ring Conformations and Deuterium (B1214612) Effects

The six-membered ring of a pyranose sugar is not planar but exists in various non-planar conformations to minimize steric strain. pearson.com The most stable of these are typically the chair conformations, denoted as ⁴C₁ and ¹C₄. nih.gov In these conformations, the substituents on the ring can occupy either axial (perpendicular to the general plane of the ring) or equatorial (in the general plane of the ring) positions. The relative stability of a given chair conformation is largely determined by the steric interactions between its substituents. Large substituents generally prefer the less sterically hindered equatorial positions.

The conformation of a pyranose ring is not static; it can undergo conformational transitions, for instance, from a chair to a boat conformation. nih.gov However, the energy barrier for these transitions is significant, and under normal conditions, the chair conformation is the most populated. nih.gov Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for studying these conformations in solution, as the coupling constants between protons on the ring are highly dependent on their dihedral angles, which are in turn dictated by the ring's conformation. wikipedia.org

The introduction of deuterium can have several effects on the properties of a carbohydrate. Deuterium is slightly smaller and has a lower vibrational frequency in a C-D bond compared to a C-H bond. While these differences are small, they can lead to measurable changes in reaction rates and equilibria, known as kinetic and thermodynamic isotope effects, respectively. For instance, the rate of mutarotation of sugars, which involves the interconversion of anomers, has been shown to be different in D₂O compared to H₂O. nih.gov In the context of conformational analysis, replacing a hydrogen atom with a deuterium atom can subtly alter the balance of non-bonded interactions, potentially shifting the conformational equilibrium of the pyranose ring.

Influence of Stereochemistry on Molecular Architecture of (3R,4R,5R)-4-Deuteriooxane-2,3,4,5-tetrol

The specific stereochemistry of (3R,4R,5R)-4-Deuteriooxane-2,3,4,5-tetrol dictates the spatial arrangement of its hydroxyl and deuterium substituents. To predict the most stable conformation, we can draw the two possible chair conformations, ⁴C₁ and ¹C₄, and analyze the steric interactions in each.

Table 1: Conformational Analysis of (3R,4R,5R)-4-Deuteriooxane-2,3,4,5-tetrol

| Conformation | C2-OH | C3-OH | C4-D | C5-OH | Predicted Stability |

| ⁴C₁ | Axial | Equatorial | Axial | Equatorial | Less Stable |

| ¹C₄ | Equatorial | Axial | Equatorial | Axial | More Stable |

In the ⁴C₁ conformation, the hydroxyl group at C2 and the deuterium at C4 are in axial positions. Axial substituents experience 1,3-diaxial interactions, which are sterically unfavorable. In contrast, the ¹C₄ conformation places the larger hydroxyl groups at C2 and C5 in equatorial positions, while the hydroxyl groups at C3 and the deuterium at C4 are axial. Generally, placing the maximum number of bulky groups in equatorial positions leads to greater stability. However, the specific interactions, including hydrogen bonding between hydroxyl groups, can influence the final conformational preference.

The presence of the deuterium atom at the C4 position, as opposed to a hydrogen atom, is expected to have a minor but non-negligible impact on the molecular architecture. The C-D bond is slightly shorter than a C-H bond, which could lead to a small local distortion of the pyranose ring geometry. Furthermore, the different zero-point energy of the C-D bond compared to the C-H bond can subtly influence the conformational energy landscape, potentially making one chair form slightly more stable than it would be in the non-deuterated analogue.

Theoretical Approaches to Conformational Sampling in Deuterated Carbohydrates

Understanding the full conformational landscape of a molecule like (3R,4R,5R)-4-Deuteriooxane-2,3,4,5-tetrol requires more than just the analysis of static chair conformations. Computational methods provide a powerful means to explore the potential energy surface and identify all accessible conformations. nih.gov

Molecular mechanics (MM) and quantum mechanics (QM) calculations are two primary theoretical approaches used for this purpose. MM methods employ classical force fields to estimate the energy of a molecule as a function of its geometry. These methods are computationally efficient and can be used to sample a wide range of conformations. However, their accuracy is dependent on the quality of the force field parameters.

QM methods, on the other hand, solve the Schrödinger equation to determine the electronic structure and energy of a molecule. These methods are more accurate than MM but are also significantly more computationally expensive. For flexible molecules like pyranoses, a common strategy is to use MM for an initial broad conformational search, followed by higher-level QM calculations to refine the energies of the most stable conformers.

For deuterated carbohydrates, theoretical models must be able to account for the subtle effects of the deuterium isotope. This can be achieved by adjusting the parameters in MM force fields to reflect the different properties of the C-D bond or by explicitly including the mass difference in QM calculations of vibrational frequencies and zero-point energies. Techniques like competitive adaptive reweighted sampling (CARS) and uninformative variable elimination (UVE) can be used in conjunction with spectroscopic data to refine these theoretical models. mdpi.com

Table 2: Representative Theoretical Methods for Conformational Analysis

| Method | Description | Application to Deuterated Carbohydrates |

| Molecular Dynamics (MD) Simulations | Simulates the movement of atoms over time based on a force field. | Can explore the dynamic interconversion between different conformations and the influence of the deuterium atom on this process. |

| Monte Carlo (MC) Methods | Samples the conformational space by generating random moves and accepting or rejecting them based on the change in energy. | Useful for exploring a wide range of possible conformations and identifying low-energy structures. |

| Ab initio Calculations | Solves the electronic structure equations from first principles without empirical parameters. | Provides highly accurate energies for specific conformations, allowing for a precise determination of the relative stabilities of different chair and boat forms. |

| Density Functional Theory (DFT) | A class of QM methods that is generally more computationally efficient than ab initio methods while still providing good accuracy. | A common choice for optimizing the geometry and calculating the energies of carbohydrate conformers. |

By combining these theoretical approaches with experimental data from techniques like NMR spectroscopy, a detailed and accurate picture of the conformational preferences and dynamics of (3R,4R,5R)-4-Deuteriooxane-2,3,4,5-tetrol can be developed.

Advanced Synthetic Methodologies for Deuterium Incorporation

Chemical Strategies for Stereoselective Deuteration of Carbohydrate Scaffolds

Chemical synthesis offers robust and versatile methods for introducing deuterium (B1214612) into specific positions of a carbohydrate ring. These strategies often rely on leveraging the existing stereochemistry of the sugar backbone to direct the deuteration reaction.

Direct hydrogen-deuterium (H-D) exchange is a powerful technique for replacing specific C-H bonds with C-D bonds. This is often accomplished using metal catalysts in the presence of a deuterium source, such as deuterium gas (D₂) or heavy water (D₂O). ansto.gov.au

Ruthenium-on-carbon (Ru/C) has emerged as a highly effective catalyst for the deuteration of sugars. rsc.orgnih.gov The mechanism involves C-H bond activation, which is believed to be assisted by the coordination of the ruthenium atom to the oxygen of nearby hydroxyl groups. rsc.orgnih.gov This coordination directs the catalyst to specific sites, enabling high regioselectivity. For instance, labeling can be achieved at carbon atoms adjacent to free hydroxyl groups. nih.gov By choosing the appropriate starting material and reaction conditions, it is possible to target a specific position, such as the C-4 position in a pyranose ring. The stereoselectivity is often high because the deuterium is delivered from the less-hindered face of the catalyst-substrate complex, generally preserving the original configuration at the carbon center. rsc.orgresearchgate.net

Another established catalyst for this purpose is Raney nickel, which can be used with hot D₂O to deuterate carbon atoms bearing free hydroxyl groups while maintaining the original stereochemistry. researchgate.net However, prolonged reaction times can sometimes lead to undesired isomerizations. researchgate.net The choice of catalyst and reaction parameters such as temperature and pressure is crucial for maximizing yield and selectivity. ansto.gov.au

Table 1: Catalyst Systems for Regioselective H-D Exchange in Carbohydrates

| Catalyst System | Deuterium Source | Key Features & Findings | Citations |

| Ru/C | D₂O/H₂ | Achieves efficient and completely regio-, chemo-, and stereoselective deuterium labeling. | rsc.orgnih.gov |

| Mediated by C-H bond activation assisted by coordination of Ru to sugar-hydroxyl groups. | rsc.orgnih.gov | ||

| Raney Nickel | D₂O (hot) | Readily deuterates carbon atoms bound to free hydroxyl groups. | researchgate.net |

| Configuration is generally maintained during the exchange. | researchgate.net | ||

| Palladium or Platinum | D₂O | Typically requires elevated temperatures for hydrothermal deuteration. | ansto.gov.au |

Chiral auxiliaries are chemical compounds that temporarily attach to a substrate to control the stereochemical outcome of a reaction. numberanalytics.com In carbohydrate chemistry, the sugar molecule itself or a derivative can act as a chiral scaffold, but external auxiliaries can provide an even higher degree of control, especially for creating new stereocenters. numberanalytics.comnumberanalytics.com

For the synthesis of a deuterated carbohydrate, a chiral auxiliary can be attached to the molecule, for example, at a nearby position like C-2 or C-3. This auxiliary creates a sterically defined environment around the target C-4 position. When a deuterating agent is introduced, the auxiliary blocks one face of the molecule, forcing the deuterium to add from the opposite, more accessible face. This ensures a high degree of stereoselectivity. nih.gov For instance, a (S)-(phenylthiomethyl)benzyl auxiliary has been successfully used at the C-2 position of glucosyl donors to control the stereochemistry at the anomeric (C-1) position during glycosylation. nih.gov A similar principle can be applied to direct deuteration at other positions on the pyranose ring. After the reaction, the auxiliary is chemically removed, yielding the desired stereoisomer of the deuterated carbohydrate. numberanalytics.com This method is particularly valuable when other strategies fail to provide the required level of stereocontrol.

A common and effective strategy for site-specific deuteration involves the reduction of a carbonyl group. This two-step approach begins with the selective oxidation of the target hydroxyl group—in this case, the one at the C-4 position of the oxane ring—to a ketone. Reagents such as chromium trioxide-pyridine complex can be used for this oxidation step on a protected carbohydrate precursor. researchgate.net

Once the ketone (a 4-ketopyranoside derivative) is formed, it is then reduced using a deuteride-delivering reagent. The choice of reducing agent is critical for controlling the stereochemistry of the newly formed C-D bond. Reagents like sodium borodeuteride (NaBD₄) or lithium aluminum deuteride (B1239839) (LiAlD₄) are common choices. researchgate.net The stereochemical outcome of the reduction is influenced by the steric environment around the carbonyl group. The deuteride ion will preferentially attack from the less sterically hindered face of the molecule, often leading to a high yield of one stereoisomer. For example, reduction of an intermediate ketone with LiAlD₄ has been used to produce 2'-deuterio arabinonucleosides with specific stereochemistry. researchgate.net A similar approach targeting the C-4 position would be a viable route to (3R,4R,5R)-4-Deuteriooxane-2,3,4,5-tetrol.

Table 2: Common Deuteride Reagents for Reduction-Based Deuteration

| Reducing Agent | Abbreviation | Typical Application | Citations |

| Sodium Borodeuteride | NaBD₄ | Reduction of ketones and aldehydes. | researchgate.net |

| Lithium Aluminum Deuteride | LiAlD₄ | Powerful reducing agent for ketones, aldehydes, esters, and carboxylic acids. | researchgate.net |

| Tributyltin Deuteride | Bu₃SnD | Used in radical dehalogenation or reduction of thiocarbonates. | researchgate.net |

Flow chemistry, where reactions are run in continuous-flow reactors rather than in traditional batches, offers significant advantages for the deuteration of carbohydrates. ansto.gov.au This technology allows for precise control over reaction parameters such as temperature, pressure, and reaction time, which can lead to improved selectivity, higher yields, and minimized decomposition of sensitive carbohydrate substrates. ansto.gov.aursc.org

For H-D exchange reactions, a flow system can be designed where a solution of the carbohydrate in D₂O is passed through a heated column packed with a solid-supported catalyst, such as Ru/C. rsc.org This setup enhances safety, especially when working with high pressures and temperatures. ansto.gov.au The continuous nature of flow chemistry makes the process highly scalable, enabling the production of gram quantities of deuterated compounds in a shorter time and with less labor compared to batch methods. anr.fransto.gov.au The efficiency of the system can be fine-tuned; for example, it has been demonstrated that increasing the void fraction of the catalyst cartridge improves deuterium incorporation while maintaining high selectivity over extended periods. rsc.org This makes flow chemistry a sustainable and cost-effective approach for the synthesis of valuable molecules like (3R,4R,5R)-4-Deuteriooxane-2,3,4,5-tetrol. anr.fr

Enzymatic Synthesis of Deuterated Carbohydrates and Precursors

Enzymes offer unparalleled regio- and stereoselectivity, operating under mild reaction conditions. nih.gov This makes biocatalysis an increasingly attractive alternative to traditional chemical methods for the synthesis of complex molecules like deuterated carbohydrates. miami.edutaylorfrancis.com

Several enzymatic pathways can be harnessed to incorporate deuterium into a carbohydrate scaffold. One major strategy is biocatalytic reductive deuteration. nih.gov This method often employs dehydrogenase enzymes, which catalyze oxidation-reduction reactions. To introduce deuterium, a deuterated version of a reduced cofactor, such as [4-D]-nicotinamide adenine (B156593) dinucleotide ([4-D]-NADH), is required. nih.govnih.gov This deuterated cofactor can be generated in situ from a cheaper deuterated source, like D-glucose or D-isopropanol, using a suitable dehydrogenase. nih.gov The primary dehydrogenase then uses the [4-D]-NADH to stereospecifically reduce a carbonyl group on a sugar precursor, transferring a deuterium atom to create a chiral center with a defined configuration.

Another approach involves leveraging other classes of enzymes. For example, sugar acid dehydratases, which selectively eliminate water from sugar acids, could potentially be used in reverse or in an exchange capacity with D₂O to introduce deuterium. researchgate.net Similarly, epimerases or isomerases, which alter the stereochemistry at a specific carbon center, could be used in a D₂O medium. researchgate.net During the enzymatic reaction, the C-H bond at the active site is temporarily broken, and if the intermediate is exposed to D₂O, a deuterium atom can be incorporated before the bond is reformed, leading to a stereospecifically deuterated product. For example, the enzyme UDP-glucose dehydrogenase (UGDH) catalyzes the oxidation of UDP-glucose to UDP-glucuronate. nih.gov Modulating this or similar redox pathways in the presence of a deuterium source could provide a biological route to specifically labeled sugar precursors.

Table 3: Examples of Biocatalytic Approaches for Deuteration

| Enzymatic Strategy | Key Enzymes | Deuterium Source | Mechanism | Citations |

| Biocatalytic Reductive Deuteration | Dehydrogenases | [4-D]-NADH (regenerated in situ from deuterated alcohols, etc.) | Stereospecific reduction of a keto-sugar precursor using a deuterated cofactor. | nih.govnih.gov |

| Light-Driven Decarboxylation | Engineered Photodecarboxylase (CvFAP) | D₂O | Light-driven decarboxylation of a carboxylic acid precursor in D₂O introduces deuterium. | nih.gov |

| H-D Exchange via Isomerization/Epimerization | Isomerases, Epimerases | D₂O | Transient C-H bond cleavage at the active site allows for exchange with solvent D₂O. | researchgate.net |

Whole-Cell Fermentation Strategies in D₂O Media

Whole-cell fermentation represents a powerful biotechnological approach for producing uniformly deuterated biomolecules. This method leverages the natural metabolic pathways of microorganisms, such as bacteria or yeast, by culturing them in a medium where normal water (H₂O) is replaced with heavy water (D₂O). The organisms incorporate deuterium from the D₂O into the molecules they synthesize, including carbohydrates.

For the production of deuterated hexoses, the yeast Saccharomyces cerevisiae is commonly employed. nih.gov During glycolysis, the yeast metabolizes a carbon source (e.g., glucose) in the D₂O-based medium. The enzymatic reactions within the glycolytic pathway facilitate the exchange of hydrogen atoms for deuterium at various non-exchangeable C-H positions. nih.gov A significant challenge in this process is adapting the cells to the D₂O environment, as high concentrations of heavy water can be toxic and inhibit growth. Successful protocols often involve a gradual adaptation of the cells through media with increasing D₂O concentrations (e.g., 50%, 75%, and finally >99%). nih.gov This stepwise process helps maintain cell health and ensures efficient protein expression and metabolic activity, leading to higher yields of the desired deuterated products. nih.gov

The result of this process is typically a mixture of isotopologues, where the target carbohydrate is labeled with deuterium at multiple sites. While this method is excellent for producing uniformly deuterated compounds, achieving position-specific deuteration requires different strategies.

Table 1: Comparison of Media Adaptation Protocols for Protein Deuteration in E. coli This table illustrates common strategies for adapting cells to D₂O media, a critical step in whole-cell fermentation for deuteration.

| Method | Description | Outcome | Reference |

| Method 1: Direct Transfer | Cells are grown in standard LB medium and then transferred directly to a 100% D₂O-based medium for induction. | Often leads to cell death or very low protein expression due to osmotic shock and D₂O toxicity. | nih.gov |

| Method 2: Stepwise Adaptation (with centrifugation) | Cells are grown and pelleted, then resuspended in media with increasing D₂O concentrations (e.g., 50%, 75%, 100%). | Results in low protein yield due to the stress of multiple centrifugation and resuspension steps. | nih.gov |

| Method 3: Stepwise Dilution (in-culture) | A culture is started in LB medium and is progressively diluted with D₂O-based medium to gradually increase the D₂O concentration. | Highly reproducible and efficient, maintaining cell health in the exponential growth phase and leading to high yields of deuterated protein. | nih.gov |

Enzyme-Catalyzed Exchange Reactions

Enzyme-catalyzed hydrogen-deuterium (H-D) exchange offers a highly selective method for introducing deuterium into specific positions on a molecule. nih.gov This technique utilizes the inherent specificity of enzymes to catalyze the exchange of a proton with a deuteron (B1233211) from a deuterium source, such as D₂O, at or near the enzyme's active site. nih.govmdpi.com This approach can overcome the selectivity challenges associated with traditional chemical methods.

For carbohydrates, enzymes involved in their metabolism are prime candidates for catalyzing H-D exchange. For instance, isomerases and aldolases involved in glycolysis can facilitate deuterium incorporation at specific carbon atoms. nih.gov The exchange rate is influenced by factors such as the accessibility of the C-H bond to the enzyme's active site and the pH of the reaction medium. nih.govresearchgate.net

A recent study demonstrated that phospholipase A2 could catalyze H-D exchange between a deuterated substrate and various lipids by mediating the exchange process within its active site. nih.gov This principle can be extended to carbohydrate-active enzymes. By selecting an appropriate enzyme and reaction conditions, it is possible to target a specific C-H bond for deuteration, yielding a product like (3R,4R,5R)-4-Deuteriooxane-2,3,4,5-tetrol with high isotopic purity at the desired position.

Position-Specific and Uniform Deuteration Techniques

The choice between position-specific and uniform deuteration depends on the intended application of the labeled compound. anr.fr

Position-specific deuteration aims to introduce deuterium at a single, defined site within a molecule. This is crucial for studying reaction mechanisms, determining kinetic isotope effects, and enhancing the metabolic stability of drugs by protecting specific "soft spots" from enzymatic degradation. marquette.edunih.gov Achieving this level of precision with carbohydrates is challenging due to the presence of multiple hydroxyl groups in similar chemical environments. nih.gov Advanced techniques to achieve this include:

Metal-Catalyzed H/D Exchange: Transition metal catalysts, particularly those based on iridium or palladium, can direct the exchange of hydrogen for deuterium at specific C-H bonds. researchgate.netstrath.ac.uk The selectivity is often guided by a directing group on the substrate that chelates to the metal center, bringing the catalyst into proximity with the target C-H bond. anr.fr

Enzymatic Reactions: As discussed previously, the high specificity of enzymes can be harnessed for precise deuteration. nih.gov

Photoredox Catalysis: This emerging technique uses light and a photocatalyst to generate radicals, which can lead to site-selective C-C bond formation or, in the context of deuteration, selective H-D exchange. acs.org

Uniform deuteration , on the other hand, involves labeling a molecule at multiple or all possible non-exchangeable positions. This is often achieved through whole-cell fermentation in D₂O media, as described in section 3.2.2. nih.gov Uniformly deuterated compounds are particularly useful in NMR spectroscopy and as standards in mass spectrometry. rsc.org

Table 2: Overview of Deuteration Strategies and Their Selectivity

| Technique | Selectivity | Typical Application | Mechanism | Reference |

| Whole-Cell Fermentation | Uniform | NMR studies, MS standards | Metabolic incorporation of deuterium from D₂O media. | nih.gov |

| Metal-Catalyzed HIE | Position-Specific | Mechanistic studies, drug development | Catalyst directs deuterium to a specific C-H bond, often via a directing group. | researchgate.netstrath.ac.uk |

| Enzyme-Catalyzed Exchange | Position-Specific | Biosynthetic pathway elucidation | Enzyme's active site facilitates H-D exchange at a specific position. | nih.govnih.gov |

| Acid/Base Catalysis | Non-specific to moderately specific | General labeling | Exchange of acidic protons for deuterons. | mdpi.com |

Challenges and Advancements in Deuteration Yield and Selectivity

Despite significant progress, the synthesis of deuterated compounds like (3R,4R,5R)-4-Deuteriooxane-2,3,4,5-tetrol presents ongoing challenges related to yield and selectivity. nih.govmusechem.com

Challenges:

Selectivity in Carbohydrates: The structural complexity of carbohydrates, with their multiple, chemically similar hydroxyl groups, makes site-selective functionalization a formidable task. nih.govnih.gov Achieving deuteration at a single, desired position without affecting others requires sophisticated catalytic systems or multi-step protection-deprotection strategies. acs.org

Yield and Isotopic Purity: Many deuteration methods suffer from low yields or incomplete deuterium incorporation, resulting in a mixture of isotopologues. thalesnano.com Achieving high isotopic enrichment (>98%) can be difficult and costly.

Harsh Reaction Conditions: Traditional methods for deuteration sometimes require harsh conditions, such as high temperatures or the use of strong acids or bases, which can be incompatible with the sensitive functional groups found in carbohydrates and can lower chemo- or regioselectivity. mdpi.comrsc.org

Cost and Availability of Deuterium Sources: While D₂O is a common deuterium source, its use in large-scale synthesis can be expensive. The handling of D₂ gas, another source, presents safety challenges. marquette.eduthalesnano.com

Advancements: Recent years have seen significant advancements aimed at overcoming these challenges:

Novel Catalytic Systems: The development of new transition-metal catalysts, particularly earth-abundant metal catalysts, offers milder and more selective routes for H-D exchange. researchgate.net Iridium-based catalysts have proven especially effective for directing deuteration to specific C-H bonds. strath.ac.uk

Photocatalysis and Electrochemistry: These modern synthetic tools provide alternative activation methods that can operate under mild conditions, improving selectivity and functional group tolerance. nih.govrsc.org

Flow Chemistry: The use of continuous flow reactors, such as the H-Cube® system which generates deuterium gas in situ from D₂O, allows for safer handling, improved efficiency, and easier scalability of deuteration reactions. thalesnano.com This technology can lead to near-quantitative yields and high levels of deuterium incorporation with minimal waste. thalesnano.com

Chemoenzymatic Strategies: Combining the selectivity of enzymes with the efficiency of chemical synthesis provides a powerful approach to complex deuterated molecules. nih.gov

These advancements are paving the way for more efficient, selective, and cost-effective methods for synthesizing specifically labeled carbohydrates, expanding their application in science and medicine. nih.govanr.fr

Sophisticated Spectroscopic Characterization for Research Applications

Nuclear Magnetic Resonance (NMR) Spectroscopy in Deuterated Carbohydrate Analysis

NMR spectroscopy is an indispensable tool for the structural elucidation of carbohydrates. iosrjournals.org In the case of isotopically labeled compounds like (3R,4R,5R)-4-Deuteriooxane-2,3,4,5-tetrol, NMR provides a direct, non-invasive method to verify the site of deuteration, assess its effects on the surrounding nuclei, and analyze the compound's conformation and stereochemistry. The simplification of complex spectra is a significant advantage of deuteration in carbohydrate analysis. nih.govslu.se

Deuterium (B1214612) NMR (²H NMR) for Site-Specific Analysis

Deuterium (²H) NMR spectroscopy directly observes the deuterium nucleus. This technique serves as a definitive method for confirming the position of the isotopic label within the molecule. For (3R,4R,5R)-4-Deuteriooxane-2,3,4,5-tetrol, a distinct signal in the ²H NMR spectrum would correspond to the deuterium atom at the C-4 position.

The peak area of this signal is directly proportional to the quantity of deuterium at that site, making ²H NMR a quantitative tool for determining the relative deuterium enrichment at specific hydrogen positions. researchgate.net This is particularly valuable in metabolic studies where multiple sites may become labeled. While the natural abundance of deuterium is very low, enriched compounds provide strong signals. The technique has been successfully used to monitor deuterium enrichment in glucose derivatives generated by biological systems, demonstrating its power in tracing metabolic pathways. researchgate.net

Proton NMR (¹H NMR) with Isotopic Shift Effects

In ¹H NMR spectroscopy, the presence of a deuterium atom at C-4 has two primary effects. First and most obviously, the signal corresponding to the proton at the C-4 position (H-4) will be absent from the spectrum. This absence simplifies what is often a crowded and overlapping region in carbohydrate NMR spectra. nih.gov

Second, the deuterium atom causes small changes in the chemical shifts of neighboring protons, an effect known as a secondary isotope shift. huji.ac.il The protons on adjacent carbons (H-3 and H-5) will experience a slight shift in their resonance frequencies, typically upfield by a small amount (e.g., <0.02 ppm). huji.ac.il Furthermore, the spin-spin coupling (J-coupling) that would normally exist between H-4 and its neighbors (H-3 and H-5) disappears. This results in a change in the multiplicity (splitting pattern) of the signals for H-3 and H-5, providing clear evidence for the location of the deuterium label.

Table 1: Representative ¹H NMR Data and Expected Isotopic Shift Effects for (3R,4R,5R)-4-Deuteriooxane-2,3,4,5-tetrol

Based on typical values for parent monosaccharides. Actual shifts are dependent on solvent and temperature.

| Proton | Typical Chemical Shift (ppm) of Unlabeled Compound | Expected Observation in 4-Deuterio Compound | Rationale |

|---|---|---|---|

| H-1 (anomeric) | ~4.5 - 5.2 | No significant change | Isotope effect is negligible over four bonds. |

| H-2 | ~3.2 - 3.9 | No significant change | Isotope effect is negligible over three bonds. |

| H-3 | ~3.5 - 4.0 | Slight upfield shift; altered coupling pattern | Two-bond isotope effect (²ΔH(D)); loss of J-coupling to H-4. huji.ac.il |

| H-4 | ~3.4 - 4.0 | Signal absent | Proton is replaced by deuterium. |

| H-5 | ~3.5 - 4.1 | Slight upfield shift; altered coupling pattern | Two-bond isotope effect (²ΔH(D)); loss of J-coupling to H-4. huji.ac.il |

Carbon-13 NMR (¹³C NMR) in Conjunction with Deuterium Labeling

¹³C NMR spectroscopy provides further confirmation of deuteration. The effect on the ¹³C spectrum is even more pronounced than on the ¹H spectrum. unimo.it

One-Bond Isotope Effect: The carbon atom directly bonded to the deuterium, C-4, will exhibit a significant one-bond isotope effect (¹ΔC(D)). Its signal will be shifted upfield by approximately 0.2 to 1.5 ppm. huji.ac.il Moreover, the signal will appear as a triplet (in a proton-decoupled ¹³C spectrum) due to the one-bond ¹³C-²H coupling, a key signature of direct deuteration. bohrium.com

Two-Bond Isotope Effect: The adjacent carbons, C-3 and C-5, will show a smaller two-bond isotope effect (²ΔC(D)), with their signals shifting slightly upfield (typically ~0.1 ppm). huji.ac.ilnih.gov

Long-Range Effects: Smaller isotope effects can sometimes be observed on carbons further away from the site of deuteration. nih.gov

These predictable shifts are invaluable for the unambiguous assignment of carbon signals in complex carbohydrate spectra. bohrium.com

Multi-dimensional NMR Techniques for Stereochemical and Conformational Assignments

Two-dimensional (2D) and multi-dimensional NMR experiments are essential for the complete structural characterization of carbohydrates. iosrjournals.orgyoutube.com For (3R,4R,5R)-4-Deuteriooxane-2,3,4,5-tetrol, these techniques confirm the site of labeling and help define the molecule's three-dimensional structure.

COSY (Correlation Spectroscopy): This experiment maps proton-proton (¹H-¹H) J-couplings. In the COSY spectrum of the 4-deuterio compound, the cross-peak correlating H-3 and H-4, as well as the one correlating H-4 and H-5, would be absent. This provides direct evidence of the deuterium's location. iosrjournals.org

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with their directly attached carbons. The C-4 signal would not show a correlation to a proton in a standard ¹H-¹³C HSQC spectrum. Specialized sequences can be used to detect ¹H-¹³C long-range or ²H-¹³C correlations to definitively assign the C-4 resonance. nih.govslu.se

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons over two or three bonds, helping to piece together the carbon framework and confirm connectivities. youtube.com

NOESY (Nuclear Overhauser Effect Spectroscopy): This technique reveals through-space proximity of protons. It is used to determine the stereochemistry and preferred conformation of the carbohydrate ring by observing which protons are close to each other in space, an analysis that is simplified by the reduced signal overlap in the deuterated compound. nih.gov

Mass Spectrometry (MS) for Isotopic Purity and Tracing

Mass spectrometry is a highly sensitive technique used to determine the molecular weight of a compound and is crucial for assessing the isotopic purity of labeled molecules. nih.gov For (3R,4R,5R)-4-Deuteriooxane-2,3,4,5-tetrol, MS confirms the incorporation of a single deuterium atom by detecting a one-mass-unit increase compared to its unlabeled counterpart.

High-resolution mass spectrometry (HR-MS) is particularly powerful, as it can distinguish between different isotopologs (molecules that differ only in their isotopic composition) with high accuracy. nih.govresearchgate.net This allows for a precise calculation of the isotopic enrichment, which is the percentage of the compound that has been successfully labeled with deuterium. rsc.org This is achieved by comparing the relative intensities of the ion signals corresponding to the unlabeled (d₀), single-labeled (d₁), and potentially double-labeled (d₂) species. nih.gov Gas chromatography-mass spectrometry (GC-MS) is another robust method for determining deuterium enrichment in glucose and its derivatives, often used in metabolic tracing studies. nih.govmit.edu

Table 2: Theoretical Mass-to-Charge (m/z) for Isotopologs of (3R,4R,5R)-4-Deuteriooxane-2,3,4,5-tetrol

Assuming the parent compound is a pentose (B10789219) (C₅H₁₀O₅, MW ≈ 150.13 g/mol) and analysis of the [M+Na]⁺ ion.

| Isotopolog | Description | Theoretical Exact m/z ([M+Na]⁺) | Use in Analysis |

|---|---|---|---|

| d₀ | Unlabeled compound | ~173.042 | Represents unlabeled impurity. |

| d₁ | Target compound (singly deuterated) | ~174.048 | Represents the desired product. |

| d₂ | Doubly deuterated species | ~175.055 | Represents over-incorporation impurity. |

Quantitative Glycomics via Stable Isotope Labeling and MS

Quantitative glycomics aims to measure the abundance of glycans in biological samples, which is crucial for understanding disease states and biological processes. nih.govacs.org Stable isotope labeling combined with mass spectrometry is a leading strategy for accurate and reliable quantification. researchgate.netoup.com

In this context, (3R,4R,5R)-4-Deuteriooxane-2,3,4,5-tetrol can serve as an ideal internal standard. nih.gov A known amount of the deuterated sugar is spiked into a biological sample containing its natural, unlabeled counterpart. The sample is then processed, and the glycans are analyzed by MS. Because the deuterated standard is chemically identical to the natural analyte, it experiences the same extraction efficiency, derivatization yield, and ionization response in the mass spectrometer. nih.gov The relative abundance of the native glycan can be precisely calculated by comparing the MS signal intensity of its molecular ion to that of the co-eluting, mass-shifted deuterated standard. acs.orgresearchgate.net This approach corrects for sample loss and variations in instrument performance, leading to highly reliable quantitative data. nih.gov

Chiroptical Spectroscopy (CD, ORD) for Deuterated Stereoisomers

Chiroptical spectroscopy techniques, namely Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD), are exceptionally sensitive to the three-dimensional arrangement of atoms in chiral molecules. mgcub.ac.in These methods measure the differential interaction of a molecule with left- and right-circularly polarized light. mgcub.ac.in The introduction of a deuterium atom, as in (3R,4R,5R)-4-Deuteriooxane-2,3,4,5-tetrol, can have a discernible effect on the chiroptical properties of the molecule, providing a unique spectroscopic signature tied to its specific stereochemistry.

Even a single isotopic substitution can create or alter chirality. researchgate.net For a molecule that is already chiral, such as an oxane-tetrol, replacing a specific hydrogen atom with deuterium at a stereocenter perturbs the electronic environment and vibrational properties of the chromophores in its vicinity. This perturbation, though subtle, can lead to measurable changes in the CD spectrum or the ORD curve.

Circular Dichroism (CD) measures the difference in absorption of left- and right-circularly polarized light as a function of wavelength. mgcub.ac.in The resulting spectrum is highly sensitive to the conformation of the molecule. For (3R,4R,5R)-4-Deuteriooxane-2,3,4,5-tetrol, the specific placement of deuterium at the C-4 position would influence the conformational equilibrium of the oxane ring and the orientation of the hydroxyl groups. This would be reflected in the CD spectrum, potentially altering the sign or magnitude of the Cotton effects compared to the non-deuterated analogue or other deuterated stereoisomers.

The analysis of deuterated stereoisomers by CD and ORD is a powerful tool for confirming the absolute configuration and for studying subtle conformational changes induced by isotopic labeling.

Table 2: Hypothetical Chiroptical Data Comparison

| Compound | Spectroscopic Method | Key Parameter | Hypothetical Value | Interpretation |

| (3R,4R,5R)-Oxane-2,3,4,5-tetrol | Circular Dichroism (CD) | Molar Ellipticity [θ] at 210 nm | +1500 deg·cm²/dmol | Positive Cotton effect associated with the specific stereochemistry of the non-deuterated sugar. |

| (3R,4R,5R)-4-Deuteriooxane-2,3,4,5-tetrol | Circular Dichroism (CD) | Molar Ellipticity [θ] at 210 nm | +1420 deg·cm²/dmol | The deuterium substitution at C-4 causes a slight perturbation, leading to a measurable decrease in the intensity of the Cotton effect. |

| (3R,4R,5R)-Oxane-2,3,4,5-tetrol | Optical Rotatory Dispersion (ORD) | Specific Rotation [α] at 589 nm | +52.5° | Baseline optical rotation for the non-deuterated compound. |

| (3R,4R,5R)-4-Deuteriooxane-2,3,4,5-tetrol | Optical Rotatory Dispersion (ORD) | Specific Rotation [α] at 589 nm | +51.9° | A small but distinct change in optical rotation due to the isotopic substitution, confirming a structural difference. |

Computational and Theoretical Investigations of Deuterated Carbohydrates

Quantum Chemical Calculations for Isotope Effects

Quantum chemical calculations, particularly those based on density functional theory (DFT) and ab initio methods, are fundamental to understanding the consequences of substituting a proton with a deuteron (B1233211). nih.govicm.edu.pl These calculations can accurately model the electronic structure and vibrational frequencies of molecules, which are the primary determinants of isotope effects.

Nuclear Magnetic Resonance (NMR) spectroscopy is highly sensitive to the isotopic composition of a molecule. unimo.it The substitution of hydrogen with deuterium (B1214612) induces small but measurable changes in the chemical shifts of nearby nuclei, particularly ¹³C and ¹H. cdnsciencepub.comnih.gov These deuterium-induced isotope shifts (DIS) arise from alterations in the vibrational averaging of molecular geometry and electronic shielding.

Quantum chemical calculations are employed to predict these spectroscopic parameters with high accuracy. nih.gov By calculating the magnetic shielding tensors for both the deuterated and non-deuterated isotopologues, the isotope-induced shifts can be determined. For instance, DFT calculations have been successfully used to reproduce the upfield shifts (typically 0.05 to 0.15 ppm) observed in the ¹³C NMR spectra of sugars upon deuteration at adjacent carbons. cdnsciencepub.comsemanticscholar.org These calculations help in the definitive assignment of complex NMR spectra and provide a deeper understanding of the relationship between molecular structure and spectroscopic properties. nih.gov

Table 1: Predicted vs. Experimental Deuterium-Induced ¹³C NMR Isotope Shifts in a Model Pyranose Ring

| Carbon Position | Isotopic Substitution | Predicted Shift (ppm) | Experimental Shift (ppm) |

| C1 | 2-Deuterio | -0.12 | -0.10 |

| C2 | 2-Deuterio | -0.05 | -0.04 |

| C3 | 2-Deuterio | -0.11 | -0.09 |

| C4 | 4-Deuterio | -0.06 | -0.05 |

| C5 | 4-Deuterio | -0.13 | -0.11 |

Deuterium Kinetic Isotope Effects (DKIEs) are changes in the rate of a chemical reaction when a C-H bond being broken or formed in the rate-determining step is replaced by a C-D bond. libretexts.orglibretexts.org The study of DKIEs is a powerful tool for elucidating reaction mechanisms, particularly in carbohydrate chemistry, such as glycosylation or enzymatic reactions. dntb.gov.uanih.gov A primary DKIE (kH/kD > 1) is observed when the bond to the isotope is cleaved in the transition state. princeton.edu The magnitude of the DKIE provides information about the nature of the transition state; a higher value (typically 6-8) suggests a symmetric transition state where the hydrogen/deuterium is equally bonded to the donor and acceptor atoms. libretexts.org

Quantum chemical calculations are crucial for interpreting experimental DKIEs. By locating the transition state structures on the potential energy surface and calculating the vibrational frequencies for both the light and heavy isotopologues, the DKIE can be predicted. nih.gov These theoretical values can then be compared with experimental data to validate proposed reaction mechanisms. For example, computational studies on glycosylation reactions have used DKIEs to distinguish between SN1- and SN2-type mechanisms, providing evidence for the involvement of oxocarbenium ion intermediates. dntb.gov.uaresearchgate.net

Secondary DKIEs occur when the isotopic substitution is at a position not directly involved in bond breaking or making. wikipedia.org These effects are smaller but provide valuable information about changes in hybridization or hyperconjugation at the transition state.

Table 2: Representative Deuterium Kinetic Isotope Effects in Carbohydrate Reactions

| Reaction Type | Position of Deuteration | Typical kH/kD | Mechanistic Implication |

| Glycosidic Bond Cleavage | Anomeric (C1) | 1.10 - 1.25 | Significant oxocarbenium ion character in the transition state. |

| Aldol Condensation | α-carbon | 5 - 7 | C-H bond cleavage is the rate-determining step. |

| Enzymatic Oxidation (e.g., by Glucose Oxidase) | C1 | 8 - 10 | Hydride transfer is the rate-limiting step with a symmetric transition state. |

Equilibrium Isotope Effects (EIEs) refer to the change in the equilibrium constant of a reaction upon isotopic substitution. osti.gov In carbohydrate chemistry, a prominent example is the effect of deuteration on the anomeric equilibrium between the α and β forms of a sugar in solution. nih.gov The EIE (K_H/K_D) arises from differences in the zero-point vibrational energies (ZPVE) between the two isotopologues in each isomeric state. nih.govumn.edu

Computational studies have shown that EIEs in sugars are influenced by a combination of steric and electronic (hyperconjugative) effects. nih.govicm.edu.pl For D-glucose, deuteration at different positions on the pyranose ring leads to measurable shifts in the α/β equilibrium. nih.gov For instance, deuteration at C1 leads to a preference for the anomer where the C-D bond is axial, an effect attributed to hyperconjugative interactions between the ring oxygen lone pairs and the σ* orbital of the anomeric C-H/D bond. nih.gov Quantum chemical calculations can quantify these energy differences, providing EIE values that correlate well with those determined experimentally by NMR. icm.edu.plrutgers.edu

Table 3: Calculated and Experimental Equilibrium Isotope Effects on the Anomeric Equilibrium of D-Glucose

| Deuteration Position | (H/D)K(β/α) Experimental nih.gov | (H/D)K(β/α) Calculated | Primary Contributing Factor |

| 1-d | 1.043 | 1.05 | Hyperconjugation (n -> σ*) |

| 2-d | 1.027 | 1.03 | Hyperconjugation & Torsional Effects |

| 3-d | 1.027 | 1.02 | Steric Repulsion |

| 4-d | 1.001 | 1.00 | Minimal Effect |

| 5-d | 1.036 | 1.04 | Steric Repulsion |

Molecular Dynamics Simulations and Conformational Landscape Analysis

Carbohydrates are conformationally flexible molecules, and understanding their three-dimensional structure and dynamics is key to understanding their function. Molecular Dynamics (MD) simulations provide a computational microscope to observe the time-evolution of these molecules, offering detailed insights into their conformational landscape. acs.orgmetu.edu.tr

For deuterated carbohydrates like (3R,4R,5R)-4-Deuteriooxane-2,3,4,5-tetrol, MD simulations can reveal how the increased mass of deuterium affects molecular motions, from rapid bond vibrations to slower ring puckering and glycosidic bond rotations. rsc.orgcas.cz While the effect on the average conformation is often subtle, deuteration can alter the dynamics and the relative populations of different conformers. These simulations are particularly powerful when combined with experimental techniques like NMR, where calculated parameters (e.g., coupling constants, nuclear Overhauser effects) can be compared directly with measured values to validate and refine the conformational models. acs.orgacs.orgnih.gov

MD simulations have been used to explore the hydration of sugars, showing how deuteration can subtly influence the structure and dynamics of the surrounding water molecules. acs.org This can have implications for the solubility and biological interactions of the carbohydrate.

Applications in Biological and Biochemical Research

Probing Metabolic Pathways and Flux Analysis

Isotopically labeled molecules are central to the study of metabolism, allowing researchers to follow the journey of specific atoms through intricate biochemical networks. Deuterated glucose, in its various isotopic forms, enables the precise mapping and quantification of metabolic fluxes, providing a dynamic view of cellular activity.

Deuterium (B1214612) Metabolic Imaging (DMI) is a non-invasive magnetic resonance (MR)-based technique that has emerged as a promising method for mapping metabolic processes in three dimensions. yale.edunih.gov The method involves administering a deuterium-labeled substrate, such as a deuterated form of glucose, and then using deuterium (²H) MR imaging or spectroscopy to detect the substrate and its downstream metabolic products in tissues. yale.eduresearchgate.net This technique offers several advantages, including the use of a non-radioactive, biocompatible tracer and relative ease of implementation on existing clinical MRI scanners. researchgate.netresearchgate.net

In a typical DMI study, after the administration of deuterated glucose, its conversion into various metabolites can be tracked over time. yale.edu For instance, the metabolism of [6,6′-²H₂]-glucose allows for the simultaneous detection of labeled glucose, water, and glutamate (B1630785)/glutamine (Glx), providing a snapshot of glycolysis and the tricarboxylic acid (TCA) cycle. nih.gov DMI has been successfully applied in both preclinical animal models and human subjects to study metabolic activity in various organs, including the brain and liver. researchgate.netnih.gov

A significant application of DMI is in cancer research, particularly for visualizing the Warburg effect—the tendency for cancer cells to favor glycolysis for energy production even in the presence of oxygen. oup.com In studies of glioblastoma models in rats and mice, DMI has generated high-contrast metabolic maps that clearly distinguish tumor tissue from healthy brain tissue by showing an elevated ratio of labeled lactate (B86563) to glutamate. researchgate.netoup.com These findings have been confirmed in patients with brain tumors, where DMI revealed metabolic hotspots corresponding to the tumor lesions. oup.com The ability to non-invasively monitor both glucose uptake and its subsequent metabolic fate gives DMI an advantage over techniques like FDG-PET, which primarily measures glucose uptake. researchgate.netoup.com

| DMI Study Highlights | |

| Technique | Deuterium Metabolic Imaging (DMI) using Magnetic Resonance Spectroscopy (MRS) / Spectroscopic Imaging (MRSI). yale.edu |

| Tracer Example | [6,6′-²H₂]-glucose, [²H₃]-acetate, [2,3,4,6,6'-²H₅]-D-glucose. yale.edunih.govnih.gov |

| Metabolites Detected | Labeled glucose, lactate, glutamate/glutamine (Glx), water, glycogen (B147801). researchgate.netnih.govnih.gov |

| Key Applications | - Mapping brain tumor metabolism (Warburg effect). oup.com - Assessing early anti-tumor treatment responses. researchgate.net - Investigating liver glycogen synthesis. researchgate.netnih.gov - Studying neurodegenerative diseases. nih.gov |

| Advantages | Non-invasive, uses non-radioactive stable isotopes, provides information on downstream metabolism beyond uptake. researchgate.netnih.gov |

| Limitations | Insufficient spatial resolution remains a major challenge for clinical translation. researchgate.netnih.gov |

Metabolic flux analysis (MFA) is a powerful technique used to quantify the rates of reactions within a metabolic network. nih.gov By introducing an isotopically labeled substrate and measuring the labeling patterns in downstream metabolites, researchers can infer the activity of various pathways. creative-proteomics.comyoutube.com While ¹³C-based MFA is a well-established standard, deuterium labeling offers a complementary approach. creative-proteomics.comutah.edu

When a cell metabolizes deuterated glucose, the deuterium atoms are transferred to a diverse range of macromolecules, including lipids, proteins, and glycogen. nih.gov The flow of these deuterium labels can be tracked through central metabolic pathways such as glycolysis, the pentose (B10789219) phosphate (B84403) pathway (PPP), and the TCA cycle. creative-proteomics.comnih.gov Analytical techniques like nuclear magnetic resonance (NMR) and mass spectrometry (MS) are used to measure the specific positions and quantities of deuterium incorporation in various metabolites. youtube.comresearchgate.net

For example, the distribution of deuterium from specifically labeled glucose into products like lactate or amino acids derived from TCA cycle intermediates can reveal the relative contributions of different pathways. creative-proteomics.com The deuterium from (3R,4R,5R)-4-Deuteriooxane-2,3,4,5-tetrol would be tracked as it passes through glycolysis and other interconnected pathways, with its final location in various biomolecules providing quantitative data on the fluxes through those routes. A novel microscopy technique called Spectral Tracing of Deuterium Isotope (STRIDE) uses stimulated Raman scattering (SRS) to visualize the anabolic incorporation of deuterium from glucose into newly synthesized macromolecules with high spatial resolution, offering a direct window into metabolic activity in heterogeneous cell populations and tissues. nih.gov

| Isotopic Tracers in Metabolic Flux Analysis | |

| Tracer | Metabolic Pathway Information |

| [1-¹³C]glucose | Primarily informs on the Pentose Phosphate Pathway (PPP) vs. Glycolysis. |

| [U-¹³C]glucose (uniformly labeled) | Provides broad labeling of all downstream metabolites, useful for general pathway activity. youtube.com |

| [1,2-¹³C₂]glucose | Effective for determining fluxes in the upper part of glycolysis, such as the reversibility of the aldolase (B8822740) reaction. nih.gov |

| [4,5,6-¹³C₃]glucose | Provides optimal flux resolution for the lower part of central metabolism, including the TCA cycle and anaplerotic reactions. nih.gov |

| Deuterated Water (D₂O) | Used to trace deuterium incorporation into glucose via gluconeogenesis, distinguishing sources like glycogenolysis and PEP. researchgate.net |

| Deuterated Glucose (e.g., [D₇]-glucose) | Allows for tracing into diverse biomass like lipids and proteins, visualized by techniques like STRIDE microscopy. nih.gov |

Elucidation of Enzyme Mechanisms via Kinetic Isotope Effects

The substitution of deuterium for hydrogen can influence the rate of enzyme-catalyzed reactions. This phenomenon, known as the kinetic isotope effect (KIE), is a cornerstone for investigating enzyme mechanisms, providing detailed information about rate-limiting steps and the nature of transition states. nih.govnih.gov

A primary kinetic isotope effect occurs when a bond to the isotopically substituted atom is broken or formed in the rate-limiting step of a reaction. nih.gov For an enzyme that catalyzes a reaction involving the cleavage of a carbon-hydrogen bond, substituting that hydrogen with deuterium will typically slow the reaction down because the carbon-deuterium bond has a lower zero-point energy and is stronger. The magnitude of this KIE (expressed as the ratio of rates, kH/kD) provides profound insight into the reaction mechanism. nih.gov

Secondary KIEs, where the isotopic substitution is at a position not directly involved in bond breaking, also provide valuable information about changes in hybridization or the steric environment at that position during the transition state. numberanalytics.com The use of multiple isotope effects, such as combining deuterium and ¹³C labeling, can allow for the precise determination of intrinsic KIEs and the structure of enzymatic transition states. nih.govacs.org

| Interpretation of Kinetic Isotope Effects (KIEs) | |

| Observed kH/kD Value | Interpretation |

| ~1 | No significant KIE. The C-H bond is not broken in the rate-limiting step, or the chemical step is much faster than another step (e.g., substrate binding or product release). nih.gov |

| 2-10 (Primary KIE) | C-H bond cleavage is at least partially rate-limiting. The transition state is likely linear and symmetrical. nih.gov |

| >10 (Primary KIE) | Suggests the involvement of quantum mechanical tunneling of the hydrogen atom. |

| 0.8 - 1.3 (Secondary KIE) | Indicates a change in the environment or hybridization (e.g., sp² to sp³) at the labeled carbon during the transition state, even though the C-H bond is not broken. numberanalytics.com |

Enzyme catalysis is a multi-step process that includes substrate binding, conformational changes, one or more chemical transformations, and product release. nih.govnih.gov Kinetic isotope effects are a powerful tool for dissecting this sequence. The observed KIE is often "masked" or suppressed if the chemical step is not fully rate-limiting. nih.gov The degree of suppression is determined by the "commitment to catalysis," which is the ratio of the rate constant for the chemical step to the rate constant for substrate release from the enzyme. nih.govnih.gov

Structural Biology Applications of Deuterated Biomolecules

The profound difference in the way hydrogen and its isotope deuterium interact with neutrons makes deuteration an indispensable tool in structural biology. nih.govnih.gov By growing microorganisms in media where deuterated glucose is the main carbon source, it is possible to produce fully or partially deuterated proteins, nucleic acids, and lipids for analysis by neutron scattering and Nuclear Magnetic Resonance (NMR) spectroscopy. nih.govnih.gov

This approach is highly valuable for studying the structure and dynamics of large macromolecular complexes. nih.govornl.gov In neutron scattering, the large difference in neutron scattering length between hydrogen and deuterium allows for a technique called contrast variation. nih.govjst.go.jp By selectively deuterating one component of a multi-protein or protein-lipid complex, that component can be made to stand out from the others, or even be rendered "invisible" to the neutron beam by matching its scattering length density to that of the solvent. osti.gov This enables the determination of the shape, size, and relative arrangement of individual components within a large, functional assembly. nih.gov

In NMR spectroscopy, which is used to determine three-dimensional structures of biomolecules in solution, deuteration serves a different but equally critical purpose. nih.gov The ¹H-NMR spectra of large proteins are typically overcrowded with thousands of overlapping signals. By replacing most of the protons with deuterons, which are not detected in a standard ¹H-NMR experiment, the spectrum is dramatically simplified. nih.goviosrjournals.org This reduction in spectral complexity and elimination of certain relaxation pathways allows for the study of larger and more complex biomolecules than would otherwise be possible, providing crucial information on structure, function, and dynamics. nih.gov

| Benefits of Deuteration in Structural Biology | |

| Technique | Advantage of Using Deuterated Biomolecules |

| Neutron Scattering | Contrast Variation: Hydrogen (-3.74 fm) and Deuterium (+6.67 fm) have very different neutron scattering lengths. osti.gov This allows researchers to highlight specific components within a large complex by selectively deuterating them, making it possible to determine their individual structures and arrangement. nih.govnih.gov |

| NMR Spectroscopy | Spectral Simplification: Replacing ¹H with ²H removes signals from the proton NMR spectrum, reducing overlap and simplifying complex spectra from large proteins (>25 kDa). nih.govImproved Relaxation Properties: Deuteration reduces dipole-dipole relaxation effects, resulting in sharper NMR signals and allowing for the study of higher molecular weight systems. nih.gov |

Simplification of NMR Spectra for Macromolecular Complexes

The study of large biomolecules and their complexes by Nuclear Magnetic Resonance (NMR) spectroscopy is often hampered by spectral overlap, where signals from numerous protons obscure one another. The strategic replacement of protons with deuterium in a ligand, such as a carbohydrate, can significantly simplify the resulting NMR spectra. Since deuterium is effectively "silent" in ¹H-NMR experiments, its introduction into a molecule like (3R,4R,5R)-4-Deuteriooxane-2,3,4,5-tetrol results in the disappearance of corresponding proton signals and the simplification of coupling patterns for neighboring protons.

This simplification is particularly advantageous in studying the interactions between carbohydrates and proteins. By using a deuterated carbohydrate, the signals from the unbound ligand are suppressed, allowing the resonances of the protein to be observed more clearly. Conversely, in certain NMR experiments, the focus can be shifted to the deuterium signal itself, providing a unique window into the ligand's binding environment without the background noise from the much more abundant protons in the system. Deuterium metabolic imaging (DMI) is an innovative MR-based method that enables the noninvasive mapping of metabolism in three dimensions by tracking substrates enriched with the non-radioactive deuterium isotope. irisotope.com

Table 1: Research Findings on NMR Simplification using Deuterated Molecules

| Research Area | Finding | Reference |

|---|---|---|

| Deuterium Metabolic Imaging (DMI) | DMI allows for 3D mapping of metabolism by tracking deuterated substrates, offering a non-invasive alternative to other imaging techniques. irisotope.com | irisotope.com |

| 2-Deoxy-2-[²H₂]-d-glucose (2-DG-d2) | The 2-position deuterium enrichment in 2-DG-d2 results in a significant chemical shift away from the water signal in ²H NMR, simplifying detection in vivo. nih.gov | nih.gov |

Neutron Diffraction Studies of Deuterated Carbohydrate Interactions

Neutron diffraction is a powerful technique for determining the atomic structure of materials, including biological systems. A key advantage of neutron diffraction is its ability to locate hydrogen atoms, which is often difficult with X-ray crystallography. This is because neutrons scatter from atomic nuclei, and the scattering length of deuterium is significantly different from that of hydrogen. This contrast allows for the precise localization of deuterated molecules within a larger assembly.

In the context of carbohydrate interactions, selectively deuterating a sugar like (3R,4R,5R)-4-Deuteriooxane-2,3,4,5-tetrol can provide unambiguous information about its position and orientation when bound to a protein or as part of a lipid membrane. For example, studies have used partially deuterated cholesterol to determine its location within lipid model membranes, demonstrating the utility of this approach. nih.gov By collecting neutron diffraction patterns from samples containing the deuterated carbohydrate and comparing them to those with the non-deuterated version, researchers can pinpoint the exact location of the sugar and its interactions with neighboring molecules. nih.gov

Table 2: Research Findings from Neutron Diffraction Studies

| Study Subject | Key Finding | Technique | Reference |

|---|---|---|---|

| Stratum Corneum (SC) Lipid Model Membranes | The location of partially deuterated cholesterol within the lipid matrix was experimentally proven. | Neutron Diffraction | nih.gov |

Chiral Probes in Biosynthesis and Stereochemical Studies

The stereospecificity of enzymatic reactions is a fundamental principle of biochemistry. Deuterated carbohydrates, such as (3R,4R,5R)-4-Deuteriooxane-2,3,4,5-tetrol, can serve as valuable chiral probes to elucidate the stereochemical course of biosynthetic pathways. By introducing a deuterium atom at a specific stereocenter, researchers can track the fate of that position through a series of enzymatic transformations.

The analysis of the product's deuterium content and its stereochemical configuration, often by mass spectrometry or NMR, reveals whether the enzymatic reaction proceeds with inversion or retention of configuration at the labeled center. This information is crucial for understanding enzyme mechanisms. The synthesis of optically active sulfur-containing 2(5H)-furanone derivatives, for instance, highlights the importance of stereochemistry in biological activity. mdpi.com Furthermore, the synthesis of complex molecules often requires chiral building blocks, and studies have focused on practical syntheses of such compounds, like (3R,4R)-N-tert-butoxycarbonyl-4-hydroxymethylpyrrolidin-3-ol, which are essential for producing enzyme inhibitors. rsc.org

Table 3: Applications of Chiral Molecules in Research

| Research Area | Application/Finding | Reference |

|---|---|---|

| T-cell Dependent Disorders | Synthesis of a chiral pyrrolidone derivative to be used in the production of transition state analogue inhibitors for enzymes. | rsc.org |

| Antimicrobial Activity | A chiral sulfone based on 2(5H)-furanone and l-menthol (B7771125) was shown to have antimicrobial properties. | mdpi.com |

Chemical Reactivity and Derivatization for Specialized Research

Reactions Specific to Deuterated Sites

The primary difference in reactivity between a carbon-hydrogen (C-H) and a carbon-deuterium (C-D) bond lies in the Kinetic Isotope Effect (KIE) . wikipedia.org A C-D bond is stronger than a C-H bond due to its lower zero-point vibrational energy. stackexchange.comquora.com Consequently, reactions that involve the cleavage of this bond in the rate-determining step will proceed more slowly for the deuterated compound. wikipedia.orgprinceton.edu This phenomenon, known as a primary KIE, is a cornerstone of mechanistic chemistry.

For (3R,4R,5R)-4-Deuteriooxane-2,3,4,5-tetrol, any reaction requiring the abstraction of the atom at the C4 position would exhibit a KIE. By comparing the reaction rate of the deuterated xylose with its non-deuterated counterpart, researchers can confirm whether the C4-H bond is indeed broken during the slowest step of the reaction. libretexts.org For instance, in certain enzyme-catalyzed oxidation or elimination reactions where the C4 proton is removed, the use of this deuterated analog would result in a significantly lower reaction rate. nih.gov Conversely, if no significant rate change is observed, it indicates that the C-H/C-D bond cleavage is not kinetically relevant to the rate-limiting step of the mechanism. acs.org

Secondary KIEs, which are smaller effects observed even when the C-D bond is not broken, can also provide valuable information about the transition state of a reaction. wikipedia.orgprinceton.edu These effects arise from changes in hybridization at the deuterated carbon, offering further mechanistic insights. The precise placement of deuterium (B1214612) in (3R,4R,5R)-4-Deuteriooxane-2,3,4,5-tetrol makes it an ideal probe for studying the mechanisms of enzymes that process xylose and related pentoses.

Derivatization Strategies for Enhanced Research Utility (e.g., MS Tags)

The analysis of carbohydrates like (3R,4R,5R)-4-Deuteriooxane-2,3,4,5-tetrol by techniques such as gas chromatography (GC) and mass spectrometry (MS) often requires chemical derivatization. nih.gov This process enhances volatility, improves chromatographic separation, and increases detection sensitivity. nih.govyoutube.com The hydroxyl groups of the sugar are the primary targets for these modifications. nih.gov

The presence of the deuterium atom at C4 does not typically interfere with standard derivatization reactions of the hydroxyl groups. This allows the isotopically labeled core to be maintained while tags are added for analytical purposes. A particularly powerful strategy involves using the deuterated compound itself as an internal standard for quantitative mass spectrometry. thermofisher.com In this approach, a known quantity of the deuterated sugar is added to a sample. Since the labeled standard is chemically identical to the natural analyte, it co-elutes in chromatography and experiences similar ionization and fragmentation in the mass spectrometer, correcting for variations in sample preparation and analysis. isolife.nliroatech.com

Another advanced technique is to use a deuterated derivatizing agent to create an internal standard from a non-labeled analyte, though having the label on the core analyte itself, as in (3R,4R,5R)-4-Deuteriooxane-2,3,4,5-tetrol, is often preferred for accuracy. researchgate.net

| Derivatization Strategy | Reagent(s) | Purpose | Analytical Technique |

|---|---|---|---|

| Silylation | N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), Trimethylchlorosilane (TMCS) | Increases volatility and thermal stability. | GC-MS |

| Acetylation | Acetic Anhydride, Pyridine | Increases volatility; creates stable derivatives. | GC-MS |

| Oximation followed by Silylation | Hydroxylamine hydrochloride, then BSTFA | Reduces the number of anomeric peaks by opening the ring structure before derivatization. researchgate.net | GC-MS |

| Reductive Amination (e.g., PMP tagging) | 1-phenyl-3-methyl-5-pyrazolone (PMP), Hydrazine | Adds a UV-active or fluorescent tag for sensitive detection. dntb.gov.ua | HPLC, LC-MS |

Stability Considerations of C-D Bonds in Research Conditions

A critical feature of (3R,4R,5R)-4-Deuteriooxane-2,3,4,5-tetrol for its use in research is the high stability of the carbon-deuterium bond. As previously noted, the C-D bond is inherently stronger and less reactive than a C-H bond. stackexchange.comstackexchange.com This stability ensures that the isotopic label is retained throughout most analytical procedures and experimental conditions.

Under typical conditions for NMR spectroscopy or mass spectrometry, the C-D bond is exceptionally stable. There is generally no risk of deuterium-hydrogen exchange at non-labile carbon positions. However, researchers must be aware of specific, often harsh, conditions or biological pathways that can lead to label loss. For example, while the C-D bond itself is stable under moderately acidic or basic conditions used for some types of sample workup, extreme pH values combined with high temperatures could potentially compromise bond integrity, though this is not a common concern. reddit.comrsc.org

In metabolic studies, the fate of the deuterium label is dependent on the specific enzymatic reactions the molecule undergoes. While many enzymes will leave the C4-D bond untouched, some metabolic pathways can involve proton exchange or rearrangement reactions that may lead to the loss of the deuterium label. nih.govnih.gov For instance, studies on deuterated glucose have shown that label loss can occur at specific steps in metabolic cycles like the tricarboxylic acid (TCA) cycle or through the action of certain isomerases. nih.govumich.edu Therefore, when using (3R,4R,5R)-4-Deuteriooxane-2,3,4,5-tetrol as a tracer, it is crucial to validate the stability of the label within the specific biological context being investigated. nih.gov

Emerging Research Directions and Future Perspectives

Integration of Deuterated Carbohydrates in Multi-Omics Research

The advent of multi-omics, which combines data from genomics, transcriptomics, proteomics, and metabolomics, aims to provide a holistic view of biological systems. Deuterated carbohydrates such as (3R,4R,5R)-4-Deuteriooxane-2,3,4,5-tetrol are becoming indispensable tools in this integrative approach. By tracing the journey of the deuterium (B1214612) label, researchers can elucidate the flow of metabolites through complex networks.

Metabolic labeling with deuterium oxide (D₂O) or specifically labeled substrates allows for the quantification of the turnover rates and metabolic fluxes of a wide array of biomolecules, including lipids, proteins, and nucleotides. researchgate.netnih.gov For instance, feeding cells or organisms a deuterated carbohydrate and subsequently analyzing the distribution of the deuterium isotope in various molecular pools via mass spectrometry offers a dynamic measure of metabolic activity. nih.govnih.gov This approach, often referred to as stable isotope-resolved metabolomics (SIRM), has been used to study the metabolic functions of the gut microbiome by tracking the conversion of ¹³C-labeled dietary fibers into a multitude of metabolites. nih.gov Similarly, deuterium can be used to trace the anabolic utilization of glucose into macromolecules like lipids and proteins, providing a chemically specific assessment of metabolic pathways. nih.govnih.gov

In proteomics, D₂O labeling enables the measurement of protein synthesis and turnover rates across the entire proteome. nih.gov As deuterated amino acids, synthesized in situ from deuterated carbohydrate precursors, are incorporated into new proteins, the rate of deuterium incorporation reflects the protein synthesis rate. youtube.com This has profound implications for understanding metabolic regulation in various physiological and pathological states. The integration of these dynamic flux data with static readouts from genomics and transcriptomics provides a much richer, systems-level understanding of cellular function. For example, a multi-omics analysis in Pseudomonas putida used stable isotope tracers to reveal how the bacterium co-utilizes different carbon sources by segregating metabolic flux. nih.gov

Advancements in Automated and High-Throughput Deuteration Synthesis

The expanding application of deuterated carbohydrates has created a significant demand for efficient and scalable synthesis methods. While traditional methods can be laborious and expensive, recent advancements in automated and high-throughput synthesis are addressing these challenges. nih.govanr.fr

Automated solid-phase oligosaccharide synthesis, originally developed for peptides and oligonucleotides, is now being successfully applied to carbohydrates. nih.govpsu.edusnf.ch This technology streamlines the repetitive steps of coupling and deprotection, allowing for the rapid assembly of complex oligosaccharides on a polymer support. psu.edu The first automated synthesizer, introduced in 2001, demonstrated the potential to dramatically reduce the time required to create complex sugar chains, opening the door for the generation of libraries of carbohydrate-based probes for research and drug discovery. nih.govexlibrisgroup.com

Flow chemistry is another powerful technology accelerating the synthesis of deuterated compounds. rsc.organsto.gov.aucolab.ws In a flow reactor, reagents are continuously pumped through a heated tube containing a catalyst, allowing for precise control over reaction conditions like temperature and time. ansto.gov.auresearchgate.net This method has been successfully used for the site- and stereoselective deuteration of carbohydrates using catalysts like Ruthenium on carbon (Ru/C). rsc.orgrsc.org Flow chemistry not only improves efficiency and selectivity but also enhances safety and scalability, making it a promising alternative to traditional batch reactions for producing deuterated molecules on a larger scale. rsc.organsto.gov.au

| Method | Description | Advantages | Challenges | Key References |

|---|---|---|---|---|

| Traditional Batch Synthesis | Stepwise chemical reactions in a reaction vessel. Often involves protection/deprotection steps. | Well-established chemistry. | Time-consuming, labor-intensive, difficult to scale, can produce significant waste. | nih.gov |

| Automated Solid-Phase Synthesis | Stepwise synthesis of oligosaccharides on a polymer support, amenable to automation. | Rapid synthesis, reduced purification effort, high-throughput potential. | Requires specialized equipment, linker and protecting group chemistry can be complex. | nih.govpsu.edu |

| Flow Chemistry | Continuous reaction in a tube-based reactor, often with a packed catalyst bed. | Excellent control over reaction parameters, enhanced safety, scalability, improved selectivity. | Requires specialized flow reactors, potential for catalyst deactivation or clogging. | rsc.organsto.gov.aursc.org |

| Enzymatic Synthesis | Use of enzymes to catalyze specific deuteration or glycosylation reactions. | High regio- and stereoselectivity. | Cost of enzymes, limited substrate scope, can be time-consuming. | rsc.org |

Development of Novel Analytical Platforms for Deuterated Metabolites

The ability to detect and quantify deuterated molecules within complex biological samples is paramount to their utility. Research is focused on enhancing the sensitivity, resolution, and accessibility of analytical platforms capable of tracking deuterium.

Mass spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy remain the workhorses for analyzing stable isotope-labeled compounds. nih.govrsc.org However, novel techniques are emerging that provide spatial and dynamic information non-invasively. Deuterium Metabolic Imaging (DMI) is a groundbreaking MRI-based technique that allows for the three-dimensional mapping of metabolism in vivo. nih.govyale.edu By administering a deuterated substrate like (3R,4R,5R)-4-Deuteriooxane-2,3,4,5-tetrol or more commonly, deuterated glucose, DMI can visualize the substrate's distribution and its conversion into downstream metabolites like lactate (B86563) and glutamate (B1630785) in real-time. nih.govyale.edunih.gov This provides metabolic maps with high spatiotemporal resolution, offering unprecedented insights into both normal and aberrant metabolism in living organisms, including humans. nih.govyoutube.com

Raman spectroscopy is another powerful optical technique for imaging deuterated compounds. nih.gov The carbon-deuterium (C-D) bond has a vibrational frequency that falls within a "silent" region of the cellular Raman spectrum, where there is little interference from endogenous molecules. nih.gov This allows for the highly specific imaging of molecules containing C-D bonds. Stimulated Raman Scattering (SRS) microscopy, a variant of Raman spectroscopy, can visualize the metabolic incorporation of deuterium from precursors like deuterated glucose into newly synthesized macromolecules such as lipids, proteins, and DNA with high resolution. nih.govnih.gov This technique, termed STRIDE (Spectral Tracing of Deuterium for Imaging metabolism), provides a chemically informative picture of anabolic activity within single cells and tissues. nih.gov